Trioxacarcin B
Description
Overview of the Trioxacarcin Natural Product Family
Trioxacarcins (TXNs) constitute a class of highly oxygenated, polycyclic aromatic natural products characterized by their intricate structural complexity. nih.govresearchgate.net These compounds are primarily sourced from microorganisms, notably Streptomyces bottropensis and various marine Streptomyces species. nih.govresearchgate.netresearchgate.net The initial isolation of trioxacarcins dates back to 1981, marking their entry into the scientific literature. nih.gov
Structurally, trioxacarcins feature an unusual condensed polycyclic trisketal core, which includes a fused spiro-epoxide. nih.govresearchgate.netnih.gov A distinguishing characteristic of this family is the presence of unique glycosylation patterns, involving rare γ-branched octoses, which have been eponymously named "trioxacarcinoses". nih.govresearchgate.netnih.gov The biosynthesis of these compounds involves a type II polyketide synthase (PKS) pathway, utilizing L-isoleucine and malonyl-CoA as starter units. nih.govijrti.org The trioxacarcin family encompasses several distinct members, including Trioxacarcin A, B, C, D, E, and F, with ongoing research identifying further analogues. researchgate.netijrti.orgresearchgate.net
Significance of Trioxacarcins in Biomedical Research
Trioxacarcins are of significant interest in biomedical research due to their potent and diverse biological activities. nih.govresearchgate.net They have demonstrated extraordinary anti-bacterial, anti-malarial, and anti-tumor properties. nih.govresearchgate.netresearchgate.netijrti.orgresearchgate.netresearchgate.netresearchgate.net Notably, Trioxacarcin A, a prominent member of the family, exhibits sub-nanomolar IC70 values against various human cancer cell lines. nih.govnih.gov
The remarkable biological activity of trioxacarcins, particularly their anti-cancer effects, is largely attributed to their distinctive mechanism of action: the ability to covalently bind to DNA duplexes. researchgate.netresearchgate.netnih.govresearchgate.net This interaction involves the alkylation of guanine (B1146940) (G) residues at the N7 position and can lead to a phenomenon known as "base flip-out," where a single nucleobase is extracted from the DNA duplex. nih.govresearchgate.netrcsb.orgrcsb.org This unique DNA-binding mode underscores their potential for manipulating genetic material, offering avenues for impeding serious diseases. researchgate.netresearchgate.net Consequently, trioxacarcins have become subjects of extensive studies concerning their chemical synthesis, molecular mechanisms of action, and biosynthetic pathways. researchgate.netresearchgate.netnih.govijrti.orgresearchgate.net While some trioxacarcin analogues, such as LL-D49194α1, have progressed to phase I clinical trials, systemic toxicity observed in these trials has highlighted the need for targeted delivery strategies, such as antibody-drug conjugates (ADCs), to harness their therapeutic potential more safely. harvard.edu
Specific Research Focus on Trioxacarcin B within the Class
This compound is a key member of the trioxacarcin family that has been a subject of specific research focus. It is one of the six primary types initially identified and studied within this class of natural products. researchgate.netijrti.orgresearchgate.net
This compound has been isolated from marine Streptomyces sp. B8652. rsc.org Research findings indicate its potent anti-malarial activity, particularly against the drug-sensitive Plasmodium falciparum strain, with an IC50 value of 0.091 ± 0.007 µM. rsc.org Furthermore, it exhibits cytotoxicity against K1 cells, with an IC50 of 114 ± 5 nM. rsc.org Studies have often compared this compound with Trioxacarcin A, particularly concerning their antimalarial and anticancer effects. researchgate.net
A notable distinction in the mechanism of action between Trioxacarcin A and this compound lies in their structural features related to DNA interaction. While Trioxacarcin A possesses a spiro-epoxide crucial for its alkylation activity, this compound does not. harvard.edu Despite this difference, both compounds have been observed to induce a similar magnitude of increased stability in double-stranded oligonucleotides, suggesting that while their precise modes of DNA interaction may vary, both contribute to DNA stabilization. harvard.edu
Properties
CAS No. |
81534-36-3 |
|---|---|
Molecular Formula |
C42H54O21 |
Molecular Weight |
894.9 g/mol |
IUPAC Name |
[(2S,3R,4R,6R)-6-[[17-[(2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13,18-trihydroxy-18-(hydroxymethyl)-6-methoxy-3-methyl-11-oxo-16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaen-8-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C42H54O21/c1-15-10-20-27(31(49)29-28(32(20)53-7)22(11-21(46)30(29)48)59-25-13-38(6,50)35(16(2)56-25)58-19(5)45)33-26(15)34-36-41(61-33,39(51,14-43)42(62-34,63-36)37(54-8)55-9)60-24-12-23(47)40(52,17(3)44)18(4)57-24/h10,16,18,21-25,34-37,43,46-47,49-52H,11-14H2,1-9H3/t16-,18-,21?,22?,23+,24-,25-,34?,35+,36?,38+,39?,40+,41?,42?/m0/s1 |
InChI Key |
CQJDAANTQZISCH-HTEYAJGQSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C6(CO)O)(O7)C(OC)OC)OC8CC(C(C(O8)C)(C(=O)C)O)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C |
Isomeric SMILES |
C[C@H]1[C@H]([C@](C[C@@H](O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C6(CO)O)(O7)C(OC)OC)O[C@H]8C[C@H]([C@]([C@@H](O8)C)(C(=O)C)O)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C6(CO)O)(O7)C(OC)OC)OC8CC(C(C(O8)C)(C(=O)C)O)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Trioxacarcin B; Trioxacarcin-B; TrioxacarcinB; DC-45-B1; Antibiotic DC 45B1; |
Origin of Product |
United States |
Advanced Research in Trioxacarcin Biosynthesis
Genetic Basis of Trioxacarcin Biosynthesis
Genetic Engineering and Pathway Modification for Novel Trioxacarcin Analogues (e.g., acyltransferase Trx49 gene deactivation)
The biosynthesis of trioxacarcins involves a complex pathway governed by a gene cluster comprising 56 genes. This cluster encodes for a type II polyketide synthase (PKS) system, along with numerous tailoring enzymes responsible for the intricate modifications that lead to the final trioxacarcin structures. Genetic engineering approaches have been successfully employed to modify this biosynthetic pathway, leading to the production of novel trioxacarcin analogues. Inactivation of specific post-PKS modification enzymes has resulted in a series of new TXN analogues, intermediates, and shunt products, many of which exhibit high anti-cancer activity. drugfuture.comuni.lu
A notable example of genetic engineering in trioxacarcin biosynthesis involves the deactivation of the acyltransferase Trx49 gene. This specific genetic modification leads to the production of a trioxacarcin analogue that lacks the O-acetyl group on the C-4 position of its sugar moiety. ijrti.org Research into the biological activity of this Trx49-deactivated analogue has shown that while its cytotoxicity is mildly lower compared to Trioxacarcin A, it still maintains an excellent anti-tumor activity level, with an IC50 value of 4.86 nmol·L-1. ijrti.orgscispace.com This demonstrates the potential of targeted genetic modifications to alter the chemical structure of trioxacarcins while largely preserving their potent bioactivity. ijrti.orgscispace.com
Table 1: Effect of Trx49 Gene Deactivation on Trioxacarcin Analogue Activity
| Analogue | Genetic Modification | Structural Change | Anti-tumor Activity (IC50) | Comparison to Trioxacarcin A |
| Trx49-deactivated analogue | Deactivation of acyltransferase Trx49 gene | Lacks O-acetyl group at C-4 of sugar | 4.86 nmol·L-1 ijrti.orgscispace.com | Mildly lower, but still excellent ijrti.orgscispace.com |
Application of Combinatorial Biosynthesis for Trioxacarcin B Analogue Generation
Combinatorial biosynthesis represents a powerful strategy for generating new derivatives of natural products with potentially improved properties. This approach is particularly valuable for modifying complex molecular structures like trioxacarcins, especially their glycosyl groups, to create novel glycosylated derivatives. nih.gov
An illustrative application of combinatorial biosynthesis in the context of trioxacarcins involves the modification of their sugar moieties. Researchers have successfully introduced the tjhB6 gene, which encodes for an NDP-hexose 3-dehydratase, into the biosynthetic pathway of Trioxacarcin A (TXN-A). nih.gov This genetic intervention resulted in the successful modification of the glycosyl side chains and led to the production of a novel analogue, designated as TXN-B6. nih.gov Structural characterization revealed that the hydroxyl group at the C-3″ position of the C13-sugar in TXN-B6 had little effect on its inhibitory activity towards Jurkat cells, indicating that certain modifications to the sugar moiety can be tolerated without significant loss of biological potency. nih.gov
Table 2: Combinatorial Biosynthesis for Trioxacarcin Analogue Generation
| Analogue | Biosynthetic Strategy | Gene Introduced | Structural Outcome | Biological Activity Note |
| TXN-B6 | Combinatorial Biosynthesis | tjhB6 (NDP-hexose 3-dehydratase) nih.gov | Modified glycosyl side chain; hydroxyl group at C-3″ of C13-sugar nih.gov | Little effect on inhibitory activity towards Jurkat cells nih.gov |
Comprehensive Analysis of Trioxacarcin B S Mechanism of Action
DNA Interaction and Alkylation Studies
The interaction of trioxacarcins with DNA is a central aspect of their biological activity. While many members of the trioxacarcin family, including Trioxacarcin A and its analogues like LL-D49194 (LLD), are characterized by their ability to both intercalate into and covalently alkylate DNA, Trioxacarcin B presents a notable exception. Studies have explicitly shown that this compound does not possess the spiro-epoxide motif, which is the reactive electrophilic center responsible for DNA alkylation in other trioxacarcins harvard.eduresearchgate.netharvard.edu. Consequently, this compound is unable to form covalent adducts with DNA harvard.eduresearchgate.netharvard.edu.
Despite its inability to alkylate, this compound still engages in significant interactions with duplex DNA. Research indicates that this compound can increase the stability of double-stranded oligonucleotides, a characteristic consistent with DNA intercalation harvard.eduresearchgate.netharvard.edu. This highlights that while the alkylating capacity is absent, the structural features enabling non-covalent binding are retained.
Intercalative Binding Modes with Duplex DNA
This compound, like its alkylating counterparts, demonstrates an intercalative binding mode with duplex DNA. Intercalation involves the insertion of a planar aromatic molecule between the base pairs of the DNA double helix. This process is typically stabilized by π-π stacking interactions between the aromatic rings of the drug and the DNA bases. Evidence supporting this compound's intercalative binding comes from observations of increased melting temperatures (Tm) of DNA duplexes in the presence of the compound researchgate.netresearchgate.net. For instance, a double-stranded oligonucleotide d(AATTACGTAATT) showed an increased stability with this compound (Tm = 42 °C) compared to the oligonucleotide alone (Tm = 34 °C) researchgate.net. This effect is similar to that observed with Trioxacarcin A, despite the latter's additional alkylating capability researchgate.netresearchgate.net.
Covalent Adduct Formation with DNA (e.g., N7-Guanine Alkylation)
In contrast to Trioxacarcin A, which forms stable covalent adducts with DNA, primarily through nucleophilic attack of the N7 position of guanine (B1146940) by its spiro-epoxide oup.comnih.govnewdrugapprovals.orgacs.orgharvard.edumdpi.comasm.orgresearchgate.netuomustansiriyah.edu.iq, this compound does not engage in covalent adduct formation. The absence of the spiro-epoxide group in this compound's structure directly accounts for its inability to alkylate DNA harvard.eduresearchgate.netharvard.edu. This fundamental structural difference means that this compound's interaction with DNA is limited to non-covalent binding mechanisms, primarily intercalation.
Mechanistic Sequence of Intercalation Preceding Alkylation
For trioxacarcins that possess alkylating functionality, such as Trioxacarcin A, the mechanism of DNA modification involves a two-step process where intercalation precedes covalent bond formation harvard.eduresearchgate.netharvard.edu. Studies involving Trioxacarcin A and B with double-stranded oligonucleotides revealed that both compounds induced a similar magnitude of increased stability in the DNA, supporting the hypothesis that intercalation occurs first harvard.eduresearchgate.netharvard.edu. In the case of Trioxacarcin A, this initial intercalative binding positions the spiro-epoxide for subsequent nucleophilic attack by the N7 of guanine, leading to alkylation oup.comnih.govnewdrugapprovals.orgacs.orgharvard.edumdpi.comasm.orgresearchgate.netuomustansiriyah.edu.iq. However, for this compound, due to the absence of the spiro-epoxide, the process terminates at the intercalative binding stage, without proceeding to covalent adduct formation.
Structural Insights into Trioxacarcin-DNA Recognition and Modification
The structural characteristics of trioxacarcins facilitate their interaction with DNA. The planar aromatic ring system of the trioxacarcin core is essential for its intercalative binding with DNA base pairs acs.orgharvard.edumdpi.com. For Trioxacarcin A, crystal structures of its DNA complex reveal that its aromatic rings are involved in stacking interactions with the DNA, and its sugar residues interact with both the minor and major grooves researchgate.netoup.commdpi.comasm.orguomustansiriyah.edu.iq. The spiro-epoxide, present in Trioxacarcin A but absent in this compound, is the key electrophilic center that reacts with the N7 position of guanine, leading to covalent modification and, in some cases, base flip-out researchgate.netoup.comnih.govnewdrugapprovals.orgacs.orgharvard.edumdpi.comasm.orguomustansiriyah.edu.iq.
Cellular Response Pathways Elicited by this compound
The cellular response pathways elicited by trioxacarcins are largely dependent on their mechanism of DNA interaction. For alkylating trioxacarcins like Trioxacarcin A, their ability to covalently modify DNA leads to significant cytotoxicity and the activation of DNA damage response mechanisms oup.comnih.govacs.org. However, this compound, lacking the DNA alkylating capability, exhibits a significantly lower cytotoxicity compared to Trioxacarcin A, with a reported 100-fold decrease in toxicity harvard.edu. This reduced potency suggests that the cellular responses to this compound are distinct from those induced by DNA-alkylating agents.
While direct, detailed studies on the specific cellular response pathways elicited solely by this compound's non-covalent intercalation are less extensively documented in the provided literature compared to the alkylating trioxacarcins, it is generally understood that DNA intercalators can still induce cellular stress. This stress can arise from interference with DNA replication, transcription, and repair processes by physically impeding enzyme movement along the DNA helix.
Activation of DNA Damage Response Mechanisms
The activation of DNA damage response (DDR) mechanisms is a critical cellular defense against genotoxic agents oup.comnih.gov. For DNA-alkylating agents like Trioxacarcin A and LL-D49194, the formation of covalent DNA adducts triggers robust DDR pathways, including the activation of checkpoint proteins (e.g., ATM, ATR, Chk1, Chk2) and subsequent cell cycle arrest to allow for DNA repair or to induce apoptosis oup.comnih.gov.
Given that this compound does not form covalent DNA adducts, its ability to directly activate these specific DNA damage response pathways in the same manner as alkylating agents is highly unlikely. The significantly reduced cytotoxicity of this compound further supports that it does not induce the same level of DNA damage that would trigger a potent DDR. While DNA intercalation itself can cause some level of cellular perturbation, the severe and direct DNA lesions that typically activate major DDR pathways are usually associated with covalent modifications, strand breaks, or crosslinks oup.comnih.gov. Therefore, this compound's cellular impact and any potential DDR activation would be a consequence of its non-covalent intercalative binding, which may lead to replication stress or transcriptional interference, but not the direct chemical damage seen with its alkylating counterparts.
Perturbation of Fundamental Cellular Processes
The primary mechanism by which trioxacarcins, including Trioxacarcin A, exert their biological effects is through DNA alkylation and intercalation, leading to significant perturbation of fundamental cellular processes. Trioxacarcin A, a representative compound of this family, has been shown to covalently alkylate the N7 position of guanine residues within d(GT) dinucleotides in duplex DNA oup.comoup.com. This alkylation reaction involves the nucleophilic ring opening of the compound's epoxide moiety, forming a stable covalent bond between the exocyclic carbon atom of the spiro epoxide function and the N7 of guanine nih.govoup.com.
This covalent modification of DNA results in the formation of stable DNA lesions. Such damage interferes with critical cellular functions, including DNA replication and transcription, ultimately leading to DNA mutations, chromosomal rearrangements, genomic instability, and ultimately, cell death oup.com. The DNA lesions formed by trioxacarcins can also undergo depurination, leading to the formation of abasic sites in the DNA researchgate.netnih.gov.
The impact of DNA alkylation on double-stranded DNA (dsDNA) conformation has been studied for Trioxacarcin A. While Trioxacarcin A alkylation tends to maintain the DNA helix conformation, related analogues like LL-D49194α1, despite possessing a similar polycyclic polyketide scaffold, can lead to greater loss of dsDNA stability and denaturation rcsb.org. This highlights that subtle structural variations within the trioxacarcin family can influence the extent of DNA damage and subsequent cellular responses rcsb.org.
A summary of the primary DNA interaction for Trioxacarcin A, which is inferred to be similar for this compound, is presented below:
| DNA Interaction Type | Description (Based on Trioxacarcin A) | Effect on DNA |
| Alkylation | Covalent binding to N7 of guanine. oup.comoup.com | Forms stable DNA lesions. oup.com |
| Intercalation | Insertion between DNA base pairs. oup.com | Enhances binding affinity. acs.org |
| Depurination | Leads to abasic sites. researchgate.netnih.gov | Further DNA fragmentation. researchgate.net |
Exploration of Non-DNA Cellular Targets (e.g., G-quadruplex DNA interactions)
Beyond their well-established interactions with double-stranded DNA, members of the trioxacarcin family have also been explored for their potential interactions with non-canonical DNA structures, such as G-quadruplex DNA (G4-DNA). G4-DNA structures are frequently found in the promoter regions of oncogenes and at the ends of telomerase genes, making them attractive targets for anticancer therapeutic development researchgate.netnih.govacs.org.
Research specifically on Trioxacarcin A has demonstrated its ability to interact with G4-DNA. Studies have shown that Trioxacarcin A preferentially alkylates a flexible guanine residue located in the loops of parallel G4-DNA structures acs.orgresearchgate.netnih.govacs.org. This alkylation event is significant as it leads to the stabilization of the G4-DNA conformation acs.orgresearchgate.netfigshare.com. The stabilization of G4-DNA by small molecules can interfere with processes like gene expression and telomere maintenance, providing a potential novel mechanism for their anticancer activity researchgate.netacs.org.
While the direct interaction of this compound with G-quadruplex DNA has not been individually detailed in the current literature, given its classification within the trioxacarcin family and the shared structural features, it is plausible that this compound may exhibit similar G4-DNA binding and stabilization properties as observed for Trioxacarcin A. This area represents a promising avenue for further detailed research to elucidate specific interactions of this compound with these crucial non-B DNA structures.
Synthetic Strategies for Trioxacarcin B and Analogues
Total Synthesis Methodologies of Trioxacarcin Scaffolds
The total synthesis of trioxacarcin scaffolds has been a subject of intense research, driven by the potential of these compounds as anticancer agents. indexcopernicus.comhebmu.edu.cn The complexity of the trioxacarcin core, which includes a unique condensed polycyclic trisketal with a spiro-epoxide, has necessitated the development of sophisticated synthetic approaches. rsc.orgpnas.org
Historical Perspectives and Early Synthetic Approaches
The first total synthesis of a trioxacarcin, DC-45-A2, was reported by the Myers laboratory. harvard.edu This seminal work laid the foundation for subsequent synthetic efforts toward other members of the trioxacarcin family. indexcopernicus.com Early approaches focused on the construction of the complex aglycone core, which is the common structural feature of all trioxacarcins. pnas.org
One of the initial challenges was the synthesis of the cyclohexenone fragment, a key building block. The Myers group developed multiple routes to this intermediate, with one of the preferred methods starting from L-malic acid. pnas.orgijrti.org Another critical component, the cyanophthalide (B1624886), was prepared in a practical, multi-step sequence starting from 4-methylsalicylic acid. pnas.org These early synthetic routes, while successful, highlighted the need for more efficient and convergent strategies to access the diverse members of the trioxacarcin family.
Development of Convergent and Component-Based Synthesis Platforms
A significant advancement in the synthesis of trioxacarcins was the development of convergent and component-based platforms. harvard.edu This strategy involves the synthesis of several complex fragments (or components) of the target molecule, which are then coupled together in the later stages of the synthesis. nih.govd-nb.info This approach offers several advantages over linear syntheses, including greater efficiency and the ability to rapidly generate a diverse range of analogues by simply varying the individual components. harvard.eduresearchgate.net
The Myers group successfully implemented a highly convergent, component-based route for the synthesis of Trioxacarcin A and its analogues. rsc.org Their strategy involved the assembly of five modular components of similar structural complexity, which allowed for the synthesis of the target molecules in 11 steps or fewer. researchgate.netnewdrugapprovals.org This modularity was exploited to create over 30 structurally diverse analogues by varying four of the five core building blocks. caltech.edu This approach has proven to be a powerful tool for exploring the structure-activity relationships of the trioxacarcin class of compounds. harvard.edunih.gov
Stereoselective Glycosylation Reactions in Trioxacarcin B Analogue Synthesis
A key challenge in the synthesis of trioxacarcin analogues is the stereoselective installation of the unique carbohydrate residues, known as trioxacarcinoses. harvard.edu The development of reliable glycosylation methods is crucial for the synthesis of these complex natural products and their analogues. rsc.org
The synthesis of Trioxacarcin A and its analogues by the Myers group involved late-stage, stereoselective glycosylation reactions of a fully functionalized and differentially protected aglycon substrate. harvard.edu A critical aspect of this work was the identification of suitable protecting groups and activation methods for the two 2-deoxysugar components, trioxacarcinose A and trioxacarcinose B. nih.gov The stereochemical outcome of glycosylation reactions is highly dependent on factors such as the glycosyl donor, acceptor, promoter, and solvent. rsc.org For the synthesis of 1,2-cis-glycosides, which are particularly challenging, precise control over the reaction conditions is essential. beilstein-journals.orgnih.gov
Novel Chemical Transformations and Cascade Reactions
The synthesis of the complex trioxacarcin scaffold has spurred the development of novel chemical transformations and cascade reactions. lookchem.comacs.org Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive reactions where the product of one step becomes the substrate for the next, all occurring in a single pot. wikipedia.org This approach offers high atom economy and can significantly increase molecular complexity in a single operation. nih.govnumberanalytics.com
An enantioselective total synthesis of trioxacarcin DC-45-A2 featured a novel Lewis acid-induced cascade rearrangement of an epoxyketone to construct the polyoxygenated 2,7-dioxabicyclo[2.2.1]heptane core of the molecule. indexcopernicus.comlookchem.com This key cascade reaction streamlined the synthesis and demonstrated the power of such transformations in the construction of complex natural products. The development of such innovative reactions is crucial for the efficient and elegant synthesis of molecules like the trioxacarcins. mdpi.com
Design and Synthesis of Structurally Modified this compound Analogues
The ability to synthesize structurally modified analogues of this compound is essential for probing the molecule's mechanism of action and for developing new therapeutic agents with improved properties. harvard.eduharvard.edu A fully synthetic approach provides the flexibility to introduce deep-seated structural modifications that would be difficult or impossible to achieve through semi-synthesis from the natural product. nih.gov
Rational Design Principles for this compound Pharmacophore Diversification
The rational design of this compound analogues is guided by an understanding of the key structural features responsible for its biological activity, often referred to as the pharmacophore. harvard.eduharvard.edu The spiro-epoxide moiety is considered a critical "warhead" for the covalent modification of DNA. rsc.org However, modifications to other parts of the molecule, such as the glycosidic residues and the aromatic core, can also have a significant impact on activity and properties like chemical stability. researchgate.net
One of the goals of analogue design is to create compounds with improved therapeutic indices, for example, by reducing off-target toxicities while maintaining or enhancing anti-cancer potency. nih.govharvard.edu The modular nature of the convergent synthetic platforms allows for the systematic variation of different parts of the trioxacarcin scaffold, enabling a thorough exploration of the structure-activity relationships. caltech.edu For instance, the synthesis of analogues lacking certain oxygenation patterns or with modified sugar residues has provided valuable insights into the structural requirements for biological activity. researchgate.net
Synthesis of Deoxysugar Components (e.g., Trioxacarcinose B)
Trioxacarcinose B is a unique and complex deoxysugar component of the potent antitumor antibiotic Trioxacarcin A. researchgate.netoup.com Its synthesis represents a significant challenge and is a crucial step in the total synthesis of trioxacarcins. researchgate.netoup.com Researchers have developed various synthetic routes to obtain this essential carbohydrate moiety.
Another approach involves a short and efficient synthetic route to methyl α-trioxacarcinoside B and its anomerically activated derivatives. ijrti.org This method highlights the ongoing efforts to improve the efficiency and accessibility of these complex carbohydrate units. Key strategies in these syntheses often involve addressing the stereoselective introduction of functional groups and the regioselective opening of epoxide intermediates. researchgate.net
The development of component-based syntheses for Trioxacarcin A and its analogues has further underscored the importance of efficient access to deoxysugar components like trioxacarcinose B. nih.govharvard.edu These convergent strategies allow for the late-stage coupling of the sugar units to the aglycon core, enabling the rapid construction of diverse analogues for biological evaluation. nih.govharvard.edu The selection of appropriate protecting groups and activation methods for the deoxysugar donors is critical for the success of these glycosylation reactions. researchgate.netsci-hub.se For instance, the use of an O-acetyl group to protect the 3-hydroxyl group of trioxacarcinose B was a key finding in enabling its successful coupling. nih.gov
The synthesis of these deoxysugar components is a testament to the ingenuity of synthetic organic chemistry in tackling the construction of highly complex and biologically significant molecules. The continued refinement of these synthetic routes is essential for the future exploration of the therapeutic potential of trioxacarcins.
Influence of Structural Modifications on DNA Alkylation Efficiency and Biological Activity
Research has shown that the polycyclic framework of the trioxacarcin core, even without the glycosidic residues, possesses the necessary structural features to act as an electrophile and alkylate guanine (B1146940) residues in duplex DNA. pnas.org However, the nature and presence of the sugar moieties play a crucial role in modulating the rate and efficiency of this alkylation. pnas.orgacs.org For example, a dideoxy-analogue of a trioxacarcin was found to react with a DNA duplex more rapidly and with greater apparent efficiency than its glycosylated counterpart. pnas.org This suggests that while the core structure is sufficient for alkylation, the sugar components fine-tune the interaction with DNA.
Modifications at the C13 hemiketal position have been shown to have a direct impact on DNA alkylation efficiency, which in turn correlates with cytotoxicity. harvard.edu This highlights the sensitivity of the molecule's activity to subtle structural changes. The crystal structure of Trioxacarcin A bound to DNA reveals that the sugar moieties are positioned in the major and minor grooves of the DNA duplex, forming a complex hydrogen-bonding network. harvard.edu This interaction is believed to stabilize the binding of the molecule to DNA, thereby facilitating the alkylation reaction. harvard.edu Consequently, chemical modifications to these sugar residues are often poorly tolerated, as they can disrupt this crucial hydrogen-bonding network. harvard.edu
Furthermore, studies on analogues with different glycosylation patterns, such as LL-D49194α1, have revealed differences in DNA binding and damage modes compared to Trioxacarcin A. acs.org While both share the same polycyclic scaffold and alkylate guanine residues, the distinct glycosylation patterns lead to variations in the stability of the resulting DNA adducts. researchgate.netacs.org This underscores the profound influence of the carbohydrate substituents on the biological mechanism of these compounds.
Inactivation of post-polyketide synthase (PKS) modification enzymes in the biosynthesis of trioxacarcins has led to the production of new analogues with altered structures and, in many cases, retained or even enhanced anti-cancer activity. rsc.org This biosynthetic approach provides a powerful tool for generating structural diversity and probing the influence of specific modifications on biological function.
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues
Structure-activity relationship (SAR) studies of this compound and its analogues have been instrumental in elucidating the key structural features required for their potent biological activity. nih.govcaltech.edu These studies involve the synthesis of a diverse range of analogues with systematic modifications to different parts of the molecule and the subsequent evaluation of their biological effects, primarily their antiproliferative activity against cancer cell lines. nih.gov
A convergent, component-based synthetic strategy has been particularly valuable for SAR studies, as it allows for the rapid assembly of structurally diverse analogues by varying the modular components. nih.govcaltech.edu This approach has enabled the exploration of modifications to the polycyclic core, the deoxysugar residues, and other peripheral functionalities. nih.gov
Key findings from SAR studies have revealed that:
The Spiro-epoxide is Essential: The spiro-epoxide functional group is considered the "warhead" of the molecule, responsible for the covalent alkylation of DNA. harvard.eduresearchgate.net Analogues lacking this feature are generally devoid of significant biological activity.
The Polycyclic Core is a Key Scaffold: The rigid, highly oxygenated polycyclic skeleton provides the necessary framework for positioning the spiro-epoxide and the sugar moieties for effective interaction with DNA. pnas.org
Glycosylation Pattern is Crucial: The nature and presence of the deoxysugar residues, such as trioxacarcinose A and trioxacarcinose B, have a profound impact on biological activity. nih.govacs.org While the nonglycosylated core can still alkylate DNA, the sugar moieties are critical for high-potency antiproliferative effects, likely by enhancing DNA binding and recognition. nih.govpnas.org Modifications to the sugar residues can significantly alter the potency and even the mode of DNA interaction. acs.orgharvard.edu
Substantial Structural Variation is Tolerated in Some Regions: Despite the sensitivity of the molecule's activity to certain modifications, SAR studies have shown that considerable structural variation around the polycyclic scaffold can be tolerated. nih.gov This has allowed for the development of analogues with improved properties, such as enhanced stability or the introduction of functional handles for conjugation. harvard.edu
The table below summarizes the growth-inhibitory activities (GI50 values) of selected fully synthetic trioxacarcin analogues against the H460 human lung cancer cell line, illustrating the impact of structural modifications. nih.gov
| Analogue | Structural Modification Relative to Trioxacarcin A | Average GI50 (nM) in H460 cells |
| Trioxacarcin A | - | 0.85 ± 0.36 |
| DC-45-A1 | Lacks trioxacarcinose B | 37 ± 7 |
| Analogue 1 | Modified cyanophthalide component | Sub-micromolar |
| Analogue 2 | Modified cyclohexenone component | Sub-micromolar |
| Analogue 3 | Modified epoxydiazodiketone component | Sub-micromolar |
| Analogue 4 | Modified trioxacarcinose A donor | Sub-micromolar |
These SAR studies provide a detailed roadmap for the rational design of novel trioxacarcin analogues with potentially improved therapeutic profiles.
Prodrug Strategies for this compound Delivery Systems
The high potency of trioxacarcins is often accompanied by off-target toxicity, a common challenge for many powerful anticancer agents. harvard.edu To address this, prodrug strategies are being explored to enhance the targeted delivery of this compound and its analogues to cancer cells, thereby improving their therapeutic index. harvard.eduharvard.edu A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, ideally at the site of action. mdpi.com
One promising prodrug approach for trioxacarcins involves masking the reactive spiro-epoxide "warhead" to prevent premature alkylation of non-target biomolecules. harvard.eduharvard.edu This can be achieved by converting the epoxide into a less reactive functional group, such as a halohydrin. harvard.edu This halohydrin prodrug is designed to be stable under normal physiological conditions but can be converted back to the active epoxide form within the cancer cell, for example, through enzymatic cleavage of a linker system. harvard.edu
Antibody-drug conjugates (ADCs) represent a sophisticated prodrug delivery system that leverages the specificity of monoclonal antibodies to target cancer cells. harvard.eduharvard.edu In this strategy, the trioxacarcin payload is attached to an antibody that recognizes a specific antigen overexpressed on the surface of cancer cells. harvard.edu The ADC is internalized by the cancer cell, and the linker connecting the drug to the antibody is cleaved in the lysosomal compartment, releasing the active trioxacarcin to exert its cytotoxic effects. harvard.edu
Key considerations in the design of trioxacarcin-based ADCs include:
Linker Chemistry: The linker must be stable in circulation but readily cleavable within the cancer cell. harvard.edu Dipeptide linkers that are substrates for lysosomal proteases like cathepsin B are commonly used. harvard.edu
Payload Attachment Site: The point of attachment of the linker to the trioxacarcin molecule is crucial and can influence the stability and activity of the conjugate. harvard.edu
Prodrug Moiety: As mentioned, masking the epoxide as a halohydrin can prevent off-target alkylation during circulation. harvard.eduharvard.edu
The development of fully synthetic trioxacarcin analogues has been instrumental in advancing these prodrug strategies, as it allows for the incorporation of functional handles suitable for conjugation to linker systems. harvard.edu These synthetic efforts aim to create trioxacarcin-based ADCs with enhanced potency, stability, and a wider therapeutic window. harvard.edu
The application of prodrug strategies, particularly in the context of ADCs, holds significant promise for harnessing the potent anticancer activity of this compound and its analogues while minimizing systemic toxicity. harvard.edunih.gov
Molecular and Cellular Basis of Resistance to Trioxacarcins
Acquired Resistance Mechanisms in Biological Systems
While intrinsic resistance is well-documented in the producing organisms, the potential for other microorganisms or cancer cells to develop acquired resistance to trioxacarcins is a significant concern, particularly if these compounds are to be developed as therapeutic agents. nih.gov The genetic determinants for self-resistance in producing organisms are considered a reservoir for acquired resistance genes that can be transferred to other bacteria. nih.gov
The mechanisms of acquired resistance to trioxacarcins are likely to mirror the intrinsic resistance strategies of S. bottropensis. This would primarily involve the acquisition of genes encoding for efflux pumps capable of expelling the drug, or the acquisition of specific DNA repair enzymes, such as the specialized DNA glycosylases. nih.govasm.org Resistance-based genome mining has emerged as a powerful tool to identify novel genotoxins and their corresponding resistance genes. asm.orgasm.org By searching for homologs of known resistance proteins, such as the DNA glycosylase AlkZ, researchers have been able to identify biosynthetic gene clusters for other DNA-damaging agents. asm.orgasm.org This approach could be applied to identify potential acquired resistance determinants for trioxacarcins in pathogenic bacteria or cancer cell lines. The identification of such pathways is crucial for anticipating and potentially overcoming clinical resistance to this class of potent compounds.
Pre Clinical Biological Evaluation and Application of Trioxacarcin B
In Vitro Cytotoxicity and Antiproliferative Studies
Trioxacarcin B, like other members of the trioxacarcin family, demonstrates significant in vitro cytotoxicity and antiproliferative effects against a variety of human cancer cell lines. These effects are believed to stem from their capacity to covalently modify duplex DNA, specifically by alkylating guanine (B1146940) residues.
Assessment of Growth Inhibition Across Various Cancer Cell Lines
Trioxacarcins A to D have shown pronounced antitumor activity against a broad spectrum of human tumor cell lines, with mean IC70 values ranging from 0.001 µg/ml to 2.161 µg/ml rcsb.orgresearchgate.net. While Trioxacarcin A exhibited potent activity across all tested cell lines, Trioxacarcins B, C, and D displayed selective antitumor activity against specific cell lines rcsb.orgresearchgate.net.
For instance, this compound demonstrated an IC70 value of 25.0 ng/ml against the large cell lung cancer tumor model LXFL 529 in clonogenic assays, which are considered more predictive of in vivo situations than assays using permanent cell lines rcsb.org. Furthermore, this compound has been reported to have an IC50 value of 114 ± 5 nM against K1 cells. Studies involving Jurkat cells, a human leukemia cell line, have also been utilized to assess the antiproliferative activity of trioxacarcins and their analogs.
Table 1: IC70 Values of Trioxacarcins A-D Against LXFL 529 Cell Line (Clonogenic Assay)
| Compound | IC70 (ng/ml) |
| Trioxacarcin A | 0.16 |
| This compound | 25.0 |
| Trioxacarcin C | 0.33 |
| Trioxacarcin D | 5.0 |
Table 2: IC50 Value of this compound Against K1 Cells
| Compound | Cell Line | IC50 (nM) |
| This compound | K1 | 114 ± 5 |
The range of human tumor cell lines tested for the activity of trioxacarcins A-D includes:
Colon cancer: HT-29 rcsb.orgresearchgate.net
Melanoma: MEXF 514L rcsb.orgresearchgate.net
Adeno lung cancer: LXFA 526L rcsb.orgresearchgate.net
Large cell lung cancer: LXFL 529L, H-460 rcsb.orgresearchgate.net
Central nervous system: SF-268 rcsb.org
Mammary cancer: MCF-7 rcsb.org
Prostate cancer: PC3M rcsb.org
Renal cancer: RXF 631L rcsb.org
Leukemia: Jurkat cells researchgate.net
Comparative Biological Activity of this compound with Other Trioxacarcins
Among the trioxacarcin family, Trioxacarcin A is frequently cited as the most potent member, exhibiting sub-nanomolar IC70 values in various human cancer cell lines. While this compound shows potent activity, its efficacy can be comparatively lower than Trioxacarcin A in certain assays. For instance, in the clonogenic assay against LXFL 529 cells, Trioxacarcin A had an IC70 of 0.16 ng/ml, significantly lower than this compound's 25.0 ng/ml rcsb.org.
However, structural modifications can lead to analogs with comparable potency. For example, Trioxacarcin B6, an analog of this compound, showed an IC50 value of 1.05 ± 0.074 nM against Jurkat cells, which is very similar to Trioxacarcin A's IC50 of 0.894 ± 0.058 nM in the same study. This indicates that specific structural features, such as the hydroxyl group at C-3″ of the C13-sugar, may have minimal impact on inhibitory activity in certain cell lines.
Table 3: Comparative IC50 Values of Trioxacarcin A and Trioxacarcin B6 Against Jurkat Cells
| Compound | Cell Line | IC50 (nM) |
| Trioxacarcin A | Jurkat | 0.894 ± 0.058 |
| Trioxacarcin B6 | Jurkat | 1.05 ± 0.074 |
Utilization of Advanced In Vitro Model Systems
The field of preclinical drug development is increasingly leveraging advanced in vitro model systems to improve the predictability of drug efficacy and reduce reliance on traditional animal models. Complex in vitro models, such as patient-derived models, are designed to preserve the heterogeneity and complexity of cancer, offering a more representative environment for efficacy testing.
Organ-chips, a microfluidic technology, represent a significant advancement in this area. These systems are engineered with human tissues, sometimes cultured directly from patients, allowing for a more accurate recapitulation of human physiology. They can incorporate key physiological components like vasculature, tissue-tissue interfaces, and circulating immune cells, and even replicate mechanical forces such as breathing or peristalsis. Organ-chips provide real-time observation of cellular and tissue responses to therapeutic molecules, offering enhanced insight into human physiology compared to conventional cell cultures or even some animal models.
In Vivo Preclinical Efficacy Studies in Animal Models (Excluding Human Trial Data)
Preclinical in vivo studies using animal models are crucial for evaluating the antitumor activity of drug candidates like this compound, providing insights into their efficacy within a complex biological system.
Evaluation of Antitumor Activity in Xenograft Models
Xenograft models are a primary methodology for assessing the antitumor activity of compounds in vivo, particularly in cancer research. In these models, human cancer cells or tumor tissues are implanted into immunocompromised animals, typically mice, to mimic human tumor growth and response to treatment.
While specific detailed efficacy data for this compound in xenograft models are not extensively highlighted in the provided search results, the broader trioxacarcin class has been evaluated in such models. For instance, Trioxacarcin C has demonstrated antitumor activities in murine tumor systems, including inhibiting the growth of B16 melanoma, P388 leukemia, Sarcoma 180, and Lewis lung carcinoma in mice. This illustrates the types of animal models and efficacy evaluations performed for trioxacarcins. Patient-derived xenograft (PDX) models are particularly relevant as they maintain the tumor microenvironment, heterogeneity, and mutagenic characteristics of human tumors, thereby offering a more accurate representation for drug evaluation and metastasis studies.
Methodological Considerations for Animal Model Selection and Translational Predictability in Drug Development
The selection of appropriate animal models is a critical aspect of preclinical drug development, aiming to provide a multi-dimensional understanding of cancer development and predict clinical outcomes. Animal models offer a more comprehensive insight into cancer characteristics than traditional cell culture methods, and their use helps address ethical concerns associated with human experimentation at early stages.
However, significant challenges exist in translating findings from animal studies to human clinical trials. Differences in anatomy, physiology, and metabolism between animal species and humans can limit the direct applicability and predictive value of preclinical findings. Despite these limitations, animal models remain indispensable tools for evaluating drug safety and efficacy, identifying adverse reactions, and determining dose ranges in a living system.
To enhance translational predictability, researchers are increasingly considering models that better recapitulate human disease. Patient-derived xenograft (PDX) models are a notable advancement, as they preserve the original tumor's characteristics, including its microenvironment and heterogeneity, which are crucial for predicting human response. Furthermore, emerging technologies like organ-chips, which utilize human tissues to mimic organ-level physiology, are being explored as superior alternatives to traditional animal studies, offering potential for more accurate predictions of human drug response and personalized medicine approaches. Systematic reviews of animal experiments also play a role in informing evidence-based decisions for model selection by providing comprehensive overviews of existing models, their advantages, and disadvantages.
Development as Payloads in Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates represent a significant advancement in targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while sparing healthy tissues revvity.commdpi.comwikipedia.org. An ADC is fundamentally composed of three key components: a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent cytotoxic payload (the drug), and a chemical linker that covalently connects the antibody to the payload wikipedia.orgacs.orgmdpi.com. The integration of this compound and its analogs as payloads in ADCs aims to leverage their potent anticancer mechanism within a targeted delivery framework, thereby improving the therapeutic index mdpi.commdpi.com.
Conjugation Strategies for this compound Analogs in ADCs
The successful development of this compound-based ADCs hinges on effective conjugation strategies that ensure stability in circulation and efficient drug release at the tumor site. Two primary strategies for conjugating potent trioxacarcin analogs to antibodies, such as the anti-HER2 antibody trastuzumab, have been explored harvard.edu.
One approach involves attaching trioxacarcin analogs containing amine substituents to the thiol groups of antibodies. This is typically achieved through dipeptide linker systems, exemplified by constructs like Trastuzumab-R02-D2. These drug-linkers are engineered to maintain stability under physiological conditions harvard.edu.
A second strategy addresses the inherent reactivity of the trioxacarcin payload's critical epoxide, which is responsible for its DNA alkylating activity. To prevent premature, off-target alkylation, the epoxide is replaced with an unreactive bromohydrin prodrug. ADCs such as Trastuzumab-R02-G3 are synthesized using a methylene (B1212753) alkoxy carbamate (B1207046) linkage to the bromohydrin alcohol harvard.edu. This prodrug approach ensures that the active epoxide is regenerated only upon specific intracellular cleavage.
Beyond these specific examples, advances in bioconjugation techniques, including site-specific conjugation methods, are crucial for producing homogeneous ADCs with precise control over the drug-to-antibody ratio (DAR) mdpi.compegsummit.comnjbio.com. These methods, such as those involving engineered cysteine residues or C-terminal lysine-specific linkages, aim to preserve the antibody's structural integrity and functionality while optimizing payload attachment pegsummit.comnjbio.com. For instance, cysteine conjugation often entails the partial reduction of interchain disulfide bonds to generate reactive thiol groups for linker attachment njbio.com.
Preclinical Evaluation of this compound-Based ADC Potency and Selectivity
Trioxacarcins are recognized for their potent growth-inhibitory effects, with Trioxacarcin A, for instance, demonstrating subnanomolar IC70 values across various human cancer cell lines nih.gov. The application of ADCs aims to translate this intrinsic potency into a clinically viable therapeutic by ensuring selective delivery to cancer cells mdpi.commdpi.com.
Furthermore, combination screens are a vital part of preclinical evaluation. These screens assess the interaction of this compound-based ADCs with existing cancer treatments to identify synergistic effects and optimize potential therapeutic regimens revvity.com. The ultimate aim of these preclinical assessments is to develop ADCs that can selectively kill cancer cells, thereby improving the therapeutic window compared to conventional chemotherapy mdpi.commdpi.com.
Future Directions in Trioxacarcin B Research
Advancements in Biosynthetic Pathway Engineering for Diversified Trioxacarcin B Production
The elucidation of the trioxacarcin biosynthetic gene cluster in Streptomyces species has paved the way for generating novel analogues through genetic engineering. nih.govpnas.org This approach, often termed combinatorial biosynthesis, involves the targeted inactivation or modification of genes encoding "tailoring enzymes" that are responsible for the structural diversification of the polyketide core. nih.gov
One successful strategy has been the inactivation of post-polyketide synthase (PKS) modification enzymes. nih.gov For instance, the trioxacarcin (txn) gene cluster contains numerous genes encoding tailoring enzymes such as oxidoreductases, methyltransferases, and glycosyltransferases. nih.gov By systematically inactivating these genes, researchers have been able to produce a series of new trioxacarcin analogues. nih.gov A notable example is the inactivation of an acyltransferase gene, Trx49, which resulted in the production of an analogue that lacks the O-acetyl group on the C-4 sugar moiety. nih.gov While this modification led to a slight decrease in cytotoxicity compared to Trioxacarcin A, the resulting compound still exhibited potent anti-tumor activity with an IC50 value of 4.86 nmol/L. nih.gov
Further exploration of the roles of the various tailoring enzymes within the txn cluster will undoubtedly lead to a wider array of novel trioxacarcins. The inactivation of seven different post-PKS modification enzymes has already demonstrated the feasibility of this approach, yielding a variety of new analogues, many of which retain high anti-cancer activity. nih.gov The structural elucidation of these new compounds not only expands the chemical diversity of the trioxacarcin family but also provides valuable insights into the biosynthetic pathway itself. nih.gov
Future efforts in this area will likely focus on more sophisticated genetic manipulations, including the introduction of heterologous tailoring enzymes from other natural product pathways to create even more diverse and potentially more potent this compound analogues. Understanding the substrate flexibility of the native trioxacarcin biosynthetic enzymes will also be crucial for predicting the outcomes of such genetic modifications.
| Compound | Genetic Modification | Key Structural Change | Reported Cytotoxicity (IC50) |
|---|---|---|---|
| Analogue 1 | Inactivation of acyltransferase (Trx49) | Lacks O-acetyl group on C-4 sugar | 4.86 nmol/L |
| TXN Analogue Series | Inactivation of 7 post-PKS modification enzymes | Various structural modifications | Many analogues showed high anti-cancer activity |
Exploration of Novel Synthetic Methodologies for this compound and Its Analogues
The complex, highly oxygenated, and stereochemically rich structure of this compound presents a formidable challenge for synthetic chemists. However, the development of innovative and efficient total synthesis strategies is crucial for producing sufficient quantities of the natural product for further biological evaluation and for creating structural analogues that are inaccessible through biosynthetic engineering. nih.govnih.gov
A key advancement in this field has been the development of convergent and modular synthetic routes. nih.govnih.gov These strategies involve the independent synthesis of several complex fragments (modules) of the molecule, which are then coupled together in the later stages of the synthesis. nih.gov This approach is not only more efficient than a linear synthesis but also provides a powerful platform for generating a diverse library of analogues by simply modifying the individual building blocks. nih.gov
One notable component-based synthesis of Trioxacarcin A, a closely related analogue of this compound, involves the assembly of five modular components in a highly convergent manner. nih.gov This 11-step synthesis allows for deep-seated structural variations by altering four of the five initial components, leading to the creation of analogues that would be difficult or impossible to produce via semi-synthesis from the natural product. nih.gov
Key reactions that have been instrumental in the total synthesis of trioxacarcins include stereoselective glycosylation reactions to install the unique sugar moieties, and novel cascade reactions to construct the complex polycyclic core. nih.govnih.gov For example, a Lewis acid-induced cascade rearrangement of an epoxyketone has been used to forge the polyoxygenated 2,7-dioxabicyclo[2.2.1]heptane core of the molecule. nih.gov Furthermore, gold-catalyzed glycosylation reactions have been employed for the stereoselective attachment of the sugar units. nih.gov
| Synthetic Strategy | Key Features | Reported Achievements |
|---|---|---|
| Component-Based Synthesis (Myers) | Convergent assembly of 5 modular components. | 11-step synthesis of Trioxacarcin A; versatile for analogue production. |
| Streamlined Total Synthesis (Nicolaou) | Stereoselective strategies with key cascade and glycosylation reactions. | Synthesis of several natural trioxacarcins and designed analogues. |
Deeper Mechanistic Insights into this compound's DNA and Other Target Interactions
The potent biological activity of trioxacarcins is primarily attributed to their ability to interact with and damage DNA. harvard.edu The unique chemical structure of these molecules, particularly the presence of a spiro-epoxide "warhead," enables them to covalently alkylate DNA, leading to cytotoxicity. nih.govharvard.edu While the general mechanism of action is understood, a more profound and detailed understanding of these interactions at the molecular level is a critical area for future research.
High-resolution structural studies, such as X-ray crystallography and NMR spectroscopy, have provided invaluable insights into the interaction of Trioxacarcin A with DNA. harvard.edu These studies have revealed that Trioxacarcin A binds to the N7 position of guanine (B1146940) residues in the minor groove of the DNA double helix. harvard.edu The interaction involves not only the covalent bond formation but also intercalation of the planar aromatic portion of the molecule between DNA base pairs and hydrogen bonding interactions with the surrounding DNA structure. harvard.edu
Interestingly, comparative studies of Trioxacarcin A and its analogue, LL-D49194α1, have shown that differences in their glycosylation patterns can lead to distinct DNA binding and damage modes. nih.gov While both compounds alkylate DNA, the LL-D49194α1-DNA adduct is less stable and more prone to denaturation, suggesting that the sugar moieties play a crucial role in modulating the stability and processing of the DNA lesion. nih.gov
Future investigations should aim to elucidate the crystal structure of this compound in complex with DNA to understand the specific contributions of its unique structural features to the binding and alkylation process. Furthermore, exploring the interaction of this compound with other potential cellular targets beyond DNA could reveal novel mechanisms of action and open up new therapeutic avenues. Advanced biochemical and cell-based assays will be instrumental in identifying and validating these alternative targets. A deeper understanding of how the cellular machinery recognizes and responds to this compound-induced DNA damage will also be crucial for optimizing its therapeutic efficacy.
Development of Strategies to Overcome Biological Resistance Mechanisms
The development of resistance to anticancer agents is a major obstacle in cancer therapy. For DNA-damaging agents like this compound, a primary mechanism of resistance involves the cellular DNA repair machinery, which can recognize and remove the drug-induced lesions, thereby mitigating the cytotoxic effects. drugdiscoverytrends.com Understanding and overcoming these resistance mechanisms is a critical focus for the therapeutic development of trioxacarcins.
Recent studies have identified a key role for DNA glycosylases in the repair of trioxacarcin-induced DNA adducts. drugdiscoverytrends.com These enzymes are part of the base excision repair (BER) pathway and are responsible for recognizing and excising damaged DNA bases. drugdiscoverytrends.com The biosynthetic gene clusters of trioxacarcin-producing organisms themselves encode for DNA glycosylases (e.g., TxnU2 and TxnU4), which confer self-resistance to the producing organism by repairing the DNA damage caused by their own metabolite. drugdiscoverytrends.com
The expression of these or similar DNA glycosylases in cancer cells could therefore be a significant mechanism of acquired resistance to this compound therapy. Future research should focus on identifying the specific human DNA glycosylases that are involved in the repair of this compound-DNA adducts. Once these enzymes are identified, strategies can be developed to counteract their activity.
One promising approach is the co-administration of a DNA glycosylase inhibitor with this compound. By blocking the repair of the DNA lesions, such an inhibitor could potentiate the cytotoxic activity of this compound and overcome resistance. The development of potent and selective inhibitors of the relevant DNA glycosylases will be a key challenge in this endeavor. Additionally, exploring other potential resistance mechanisms, such as drug efflux pumps or alterations in drug metabolism, will be important for developing a comprehensive strategy to combat resistance to this compound.
Therapeutic Innovation through this compound Analogue Development and Targeted Delivery Platforms
The potent cytotoxicity of this compound makes it a promising candidate for cancer therapy; however, its non-specific toxicity to healthy cells is a significant concern. nih.gov Future therapeutic innovation will therefore rely on two key strategies: the development of analogues with improved therapeutic indices and the implementation of targeted delivery platforms to selectively deliver the cytotoxic agent to cancer cells. nih.govfu-berlin.de
The modular synthetic routes developed for trioxacarcins are ideally suited for the creation of a wide range of analogues with modified properties. nih.govnih.gov By systematically altering the different components of the molecule, it may be possible to identify derivatives with enhanced tumor cell selectivity, reduced toxicity to normal tissues, or improved pharmacokinetic properties. nih.gov For example, modifications to the sugar moieties could alter the drug's interaction with cellular transporters or its recognition by DNA repair enzymes.
A particularly exciting avenue for therapeutic innovation is the development of antibody-drug conjugates (ADCs). nih.govfu-berlin.de ADCs consist of a potent cytotoxic agent, such as a this compound analogue, chemically linked to a monoclonal antibody that specifically targets a tumor-associated antigen. fu-berlin.de This approach allows for the selective delivery of the cytotoxic payload to cancer cells, thereby minimizing off-target toxicity. fu-berlin.de The development of stable linkers that release the active drug only upon internalization into the target cancer cell is a critical aspect of ADC design.
Future research will focus on identifying suitable this compound analogues for use in ADCs. These "payloads" will need to possess high potency and appropriate chemical handles for conjugation to the antibody. The identification of novel tumor-specific antigens will also be crucial for the development of the next generation of highly effective and safe ADCs based on the this compound scaffold.
Q & A
Q. What is the structural differentiation between Trioxacarcin B and related analogs (e.g., Trioxacarcin A and Gutingimycin)?
this compound (2) is structurally distinguished by a terminal hydroxyl (-OH) group, while Trioxacarcin A (1) features an epoxide ring, and Gutingimycin (3) contains a nitrogen atom in its terminal structure (Fig. 1, ). These differences are critical for their biochemical interactions; for example, Trioxacarcin A’s epoxide enables covalent DNA alkylation, whereas this compound’s hydroxyl group limits such reactivity . Structural elucidation typically employs high-resolution mass spectrometry (HRMS) and NMR spectroscopy, with comparative analysis of substituent effects on bioactivity .
Q. How is this compound biosynthesized in Streptomyces spp., and what key enzymes are involved?
this compound is a type II polyketide synthase (PKS)-derived metabolite. Its biosynthesis begins with L-isoleucine as a starter unit, followed by iterative PKS elongation and oxidative tailoring steps (e.g., epoxidation, hydroxylation) . Key enzymes include cytochrome P450 oxidases for oxygenation and glycosyltransferases for sugar moiety attachment. Gene knockout studies in Streptomyces bottropensis identified Txn9 (SARP family regulator) and Txn11 (two-component response regulator) as essential activators for pathway expression .
Q. What experimental approaches are used to study this compound’s interaction with DNA?
Initial studies employ UV-melting assays to assess DNA stability upon this compound binding. For example, a 5 µM solution of this compound with dsDNA (e.g., d(CAATTATAATTG)) shows increased melting temperature (Tm) from 22°C to 35°C, indicating non-covalent intercalation . Unlike Trioxacarcin A, this compound lacks covalent DNA adduct formation, confirmed via HPLC and ESI-MS analysis of reaction mixtures incubated at 0–90°C .
Advanced Research Questions
Q. How do synthetic routes for this compound address stereochemical challenges in constructing its tricyclic core?
Total synthesis of this compound involves BF3-Et2O-catalyzed epoxyketone rearrangement to form the dioxabicyclo[2.2.1] system, followed by gold-catalyzed glycosylation for stereoselective sugar attachment . Nicolaou’s streamlined route achieves a 15% overall yield via a 30-step sequence, emphasizing regioselective epoxide opening and protecting group strategies . Key intermediates are validated through X-ray crystallography and comparative NMR with natural isolates .
Q. What methodological contradictions exist in attributing this compound’s cytotoxicity to DNA intercalation versus off-target effects?
While this compound’s intercalation is evidenced by CD spectroscopy (e.g., shifted Cotton effects at 270 nm) and UV-melting assays , its cytotoxicity (~10 µM IC50 in HeLa cells) is significantly lower than Trioxacarcin A’s (<0.1 µM), suggesting additional mechanisms . Contradictions arise in fluorescence quenching assays : this compound’s weak DNA-binding fluorescence contrasts with its moderate bioactivity, implicating non-DNA targets (e.g., protein kinases) .
Q. How can structure-activity relationship (SAR) studies optimize this compound analogs for enhanced selectivity?
SAR studies focus on modifying the C7 hydroxy group and C13 sugar moiety. For example, C7-acetylated analogs show reduced DNA affinity but improved solubility, while C13-deoxy derivatives exhibit retained intercalation but diminished cytotoxicity . High-throughput screening of >50 analogs (synthesized via solid-phase methods) identified DC-45-A2 as a lead compound with improved pharmacokinetics .
Q. What analytical techniques resolve contradictions in this compound’s stability under physiological conditions?
this compound undergoes pH-dependent degradation, forming Gutingimycin (3) via epoxide ring opening. Kinetic HPLC (pH 7.0, 80°C) quantifies degradation rates (t1/2 = 45 min), while HRMS confirms hydrolytic byproducts . Contrasting stability profiles in in vitro vs. in vivo models (e.g., serum half-life of 2h in mice) suggest protein-binding stabilization .
Q. How do transcriptional regulators (e.g., Txn9/Txn11) coordinate this compound biosynthesis in Streptomyces?
Txn9 (a SARP regulator) and Txn11 (a two-component system) co-activate 15 operons in the 28-gene txn cluster. Chromatin immunoprecipitation (ChIP-seq) revealed Txn9 binding to promoters of PKS genes (txnA1-A3), while Txn11 regulates resistance genes (txnO1-O3). Their non-cascade activation was confirmed via complementation assays in knockout strains .
Methodological Guidance
9. Designing experiments to differentiate this compound’s DNA-binding modes:
- Competitive FRET assays : Use ethidium bromide as a fluorescent intercalator; this compound’s IC50 for displacement correlates with binding affinity .
- X-ray crystallography : Co-crystallize this compound with d(AACCGGTT) to resolve intercalation geometry (as done for Trioxacarcin A ).
10. Validating synthetic this compound analogs:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
